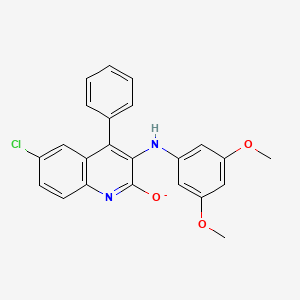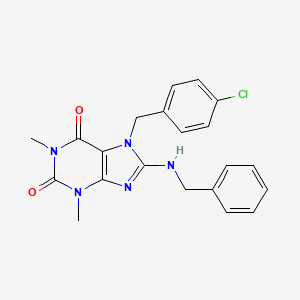![molecular formula C18H23F3N2OS B10870262 N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide](/img/structure/B10870262.png)
N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide is a complex organic compound with the molecular formula C₁₈H₂₃F₃N₂OS. This compound is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a carbothioamide group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the formation of the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbothioamide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbothioamide group may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.
Industry: It is used in the development of agrochemicals and materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclopentyl-4-hydroxy-4-phenylpiperidine-1-carbothioamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-cyclopentyl-4-hydroxy-4-[3-(methyl)phenyl]piperidine-1-carbothioamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
Uniqueness
The presence of the trifluoromethyl group in N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds .
Propiedades
Fórmula molecular |
C18H23F3N2OS |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
N-cyclopentyl-4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C18H23F3N2OS/c19-18(20,21)14-5-3-4-13(12-14)17(24)8-10-23(11-9-17)16(25)22-15-6-1-2-7-15/h3-5,12,15,24H,1-2,6-11H2,(H,22,25) |
Clave InChI |
ZIWXUWHLXUCWJS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC(=S)N2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Propan-2-yl)phenyl]-3-quinolin-3-ylthiourea](/img/structure/B10870180.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870197.png)
![3-bromo-10-(4-methoxyphenyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B10870198.png)
![6,7-dimethoxy-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10870207.png)

![N-[(4E)-6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]benzene-1,2-diamine](/img/structure/B10870224.png)

![2-(4-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B10870242.png)
![16-(2-methoxyphenyl)-14-methyl-12-phenyl-4-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10870249.png)
![2-{[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10870252.png)
![N-tert-butyl-2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzamide](/img/structure/B10870257.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-(3,4-dimethoxyphenyl)acetohydrazide](/img/structure/B10870258.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870283.png)
